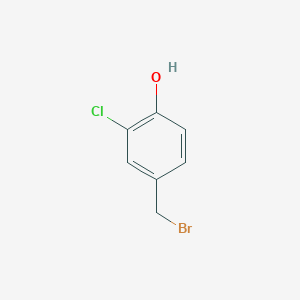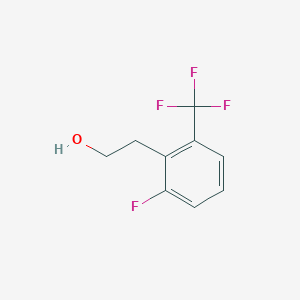
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is radical trifluoromethylation, which introduces the trifluoromethyl group via radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde or 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid .
Aplicaciones Científicas De Investigación
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- (5-Fluoro-2-methoxyphenyl)methanol
- [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Uniqueness
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
1000527-68-3 |
|---|---|
Fórmula molecular |
C9H8F4O |
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3,14H,4-5H2 |
Clave InChI |
JJSXYZZJEBJEPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


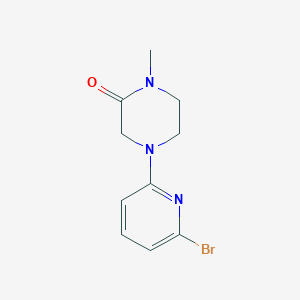
![Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-](/img/structure/B15146933.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15146940.png)
![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)
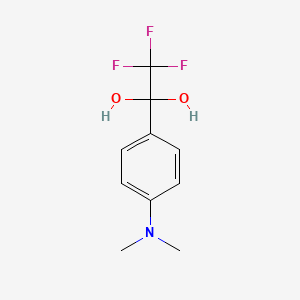

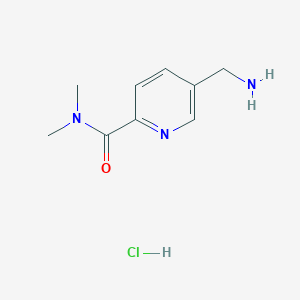
![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
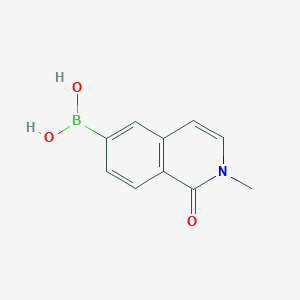
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
